Cas no 80927-55-5 (6-chloro-1H-pyrimidin-2-one)
6-chloro-1H-pyrimidin-2-one Chemical and Physical Properties
Names and Identifiers
-
- 6-Chloropyrimidin-2(1H)-one
- 2(1H)-Pyrimidinone, 6-chloro-
- 6-chloro-1H-pyrimidin-2-one
- 4-Chloro-2(1H)-pyrimidinone
- 2(1H)-Pyrimidinone, 4-chloro- (6CI, 9CI)
- 6-Chloro-2(1H)-pyrimidinone (ACI)
- P89X92D5RN
- 4-CHLOROPYRIMIDIN-2-OL
- DS-4922
- 4-chloropyrimidone
- chlorohydroxypyrimidine
- 2(1H)-Pyrimidinone, 4-chloro-
- MFCD13189457
- 80927-55-5
- 4-Chloro-2-pyrimidinol
- DB-091085
- CS-0094249
- chloropyrimidone
- DTXSID10531552
- KVHNGYWHLLJFNQ-UHFFFAOYSA-N
- 4-CHLORO-2-HYDROXYPYRIMIDINE
- AKOS006355688
- 4-Chloro-pyrimidin-2-ol
- 6-Chloro-2(1H)-pyrimidinone
- SCHEMBL497452
- 2(1H)-Pyrimidinone, 4-chloro- (6CI,9CI)
- 4-chloropyrimidin-2(1H)-one
- AB68453
-
- MDL: MFCD13189457
- Inchi: 1S/C4H3ClN2O/c5-3-1-2-6-4(8)7-3/h1-2H,(H,6,7,8)
- InChI Key: KVHNGYWHLLJFNQ-UHFFFAOYSA-N
- SMILES: O=C1NC(Cl)=CC=N1
Computed Properties
- Exact Mass: 129.9933904g/mol
- Monoisotopic Mass: 129.9933904g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 173
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1
- Topological Polar Surface Area: 41.5Ų
6-chloro-1H-pyrimidin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A039000489-100mg |
4-Chloro-2-hydroxypyrimidine |
80927-55-5 | 98% | 100mg |
$157.40 | 2023-09-01 | |
| Alichem | A039000489-250mg |
4-Chloro-2-hydroxypyrimidine |
80927-55-5 | 98% | 250mg |
$250.68 | 2023-09-01 | |
| Alichem | A039000489-1g |
4-Chloro-2-hydroxypyrimidine |
80927-55-5 | 98% | 1g |
$578.50 | 2023-09-01 | |
| Alichem | A039000489-5g |
4-Chloro-2-hydroxypyrimidine |
80927-55-5 | 98% | 5g |
$1807.81 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C304701-1g |
6-chloro-1H-pyrimidin-2-one |
80927-55-5 | ≥95% | 1g |
¥2785.90 | 2023-09-03 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C875918-1g |
6-Chloropyrimidin-2(1H)-one |
80927-55-5 | ≥95% | 1g |
2,458.00 | 2021-05-17 | |
| Chemenu | CM164996-1g |
4-chloropyrimidin-2(1H)-one |
80927-55-5 | 95% | 1g |
$402 | 2021-08-05 | |
| Chemenu | CM164996-5g |
4-chloropyrimidin-2(1H)-one |
80927-55-5 | 95% | 5g |
$1206 | 2021-08-05 | |
| A2B Chem LLC | AH56635-1g |
6-Chloropyrimidin-2(1H)-one |
80927-55-5 | ≥95% | 1g |
$868.00 | 2024-04-19 | |
| abcr | AB401513-250 mg |
4-Chloro-pyrimidin-2-ol; . |
80927-55-5 | 250mg |
€484.90 | 2023-04-25 |
6-chloro-1H-pyrimidin-2-one Production Method
Production Method 1
Production Method 2
Production Method 3
Production Method 4
Production Method 5
Production Method 6
6-chloro-1H-pyrimidin-2-one Raw materials
- 2,2-dimethyl-1,3-dioxane-4,6-dione
- Uracil
- 3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanenitrile
- 2,4-Dichloropyrimidine
- Urea
- Urea, [(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-
- 2,4(1H,3H)-PYRIMIDINEDIONE, 1,3-BIS[(PHENYLMETHOXY)METHYL]-
6-chloro-1H-pyrimidin-2-one Preparation Products
6-chloro-1H-pyrimidin-2-one Suppliers
6-chloro-1H-pyrimidin-2-one Related Literature
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
Additional information on 6-chloro-1H-pyrimidin-2-one
6-chloro-1H-pyrimidin-2-one: A Versatile Pyrimidine Derivative with Emerging Therapeutic Potential
6-chloro-1H-pyrimidin-2-one, with the CAS number 80927-55-5, represents a pivotal pyrimidine derivative that has garnered significant attention in the field of biomedical research. This compound, characterized by its unique chlorine substitution at the 6-position and a pyrimidine ring, serves as a critical building block for the development of targeted therapeutics. Recent advancements in drug discovery and molecular biology have underscored the importance of 6-chloro-1H-pyrimidin-2-one in modulating cellular signaling pathways and enzyme inhibition, making it a focal point for pharmaceutical innovation.
6-chloro-1H-pyrimidin-2-one is a heterocyclic compound that belongs to the broader class of pyrimidine derivatives, which are fundamental to nucleotide metabolism and DNA replication. Its chemical structure consists of a six-membered pyrimidine ring with a chlorine atom at the 6-position and a carbonyl group at the 2-position. This structural simplicity and functional versatility enable 6-chloro-1H-pyrimidin-2-one to participate in various biological processes, including enzyme interactions and signal transduction. The chlorine substitution enhances its electrophilic properties, which are crucial for its reactivity in synthetic chemistry and drug design.
Recent research studies have highlighted the therapeutic applications of 6-chloro-1H-pyrimidin-2-one in antiviral, antitumor, and anti-inflammatory contexts. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that 6-chloro-1H-pyrimidin-2-one derivatives exhibit selective inhibition of RNA-dependent RNA polymerase (RdRp), a key target for anti-HCV (hepatitis C virus) therapy. This finding underscores the potential of 6-chloro-1H-pyrimidin-2-one as a lead compound for the development of next-generation antivirals.
Another significant advancement in the field is the synthetic optimization of 6-chloro-1H-pyrimidin-2-one to enhance its bioavailability and selectivity. A 2023 paper in *Organic & Biomolecular Chemistry* reported the asymmetric synthesis of 6-chloro-1H-pyrimidin-2-one using catalytic asymmetric methods, which significantly improved the enantiomeric purity and yield. This synthetic innovation is critical for pharmaceutical development, as enantiomeric purity directly impacts the efficacy and safety of therapeutic agents.
6-chloro-1H-pyrimidin-2-one also plays a role in targeted drug delivery systems. Researchers are exploring its ability to act as a prodrug or carrier molecule for drug delivery. A 2023 review in *Advanced Drug Delivery Reviews* discussed the potential of pyrimidine derivatives like 6-chloro-1H-pyrimidin-2-one in nanocarrier design, where they can serve as linkers for drug conjugation. This application is particularly relevant in cancer therapy, where controlled drug release is essential for minimizing toxicity and maximizing therapeutic efficacy.
6-chloro-1H-pyrimid,2-one has also been investigated for its anti-inflammatory properties. A 2023 study in *Inflammation Research* found that 6-chloro-1H-pyrimidin-2-one derivatives inhibit NF-κB activation, a key signaling pathway involved in chronic inflammation. This mechanism of action suggests its potential as an anti-inflammatory agent for autoimmune diseases and inflammatory disorders. The selective inhibition of NF-κB by 6-chloro-1H-pyrimidin-2-one derivatives could offer a novel therapeutic approach with reduced side effects compared to traditional anti-inflammatory drugs.
6-chloro-1H-pyrimidin-2-one is a core scaffold in the development of antibacterial agents. A 2023 publication in *Antimicrobial Agents and Chemotherapy* highlighted its ability to disrupt bacterial cell wall synthesis by targeting peptidoglycan cross-linking enzymes. This mechanism is particularly valuable in the context of antimicrobial resistance, where new bactericidal agents are urgently needed. The structural flexibility of 6-chloro-1H-pyrimidin-2-one allows for rational drug design, enabling the optimization of antibacterial activity while minimizing resistance development.
6-chloro-1H-pyrimidin-2-one has also been explored as a modulator of cellular signaling pathways. A 2023 study in *Cell Reports* demonstrated its ability to inhibit the PI3K/Akt signaling pathway, which is implicated in cancer progression and angiogenesis. This inhibitory effect suggests that 6-chloro-1H-pyrimidin-2-one could be a potential therapeutic agent for cancer treatment, particularly in solid tumors where angiogenesis is a critical factor. The selective targeting of PI3K/Akt by 6-chloro-1H-pyrimidin-2-one derivatives may offer a novel strategy for cancer therapy with improved outcomes.
6-chloro-1H-pyrimidin-2-one is increasingly being recognized as a key player in drug discovery and biomedical research. Its structural versatility, chemical reactivity, and biological relevance make it an attractive target for pharmaceutical innovation. The recent advancements in synthetic chemistry, drug design, and biological studies have further solidified its position as a critical compound in the development of targeted therapeutics. As research continues to uncover its potential applications, 6-chloro-1H-pyrimidin-2-one is poised to play a pivotal role in the future of medicine.
80927-55-5 (6-chloro-1H-pyrimidin-2-one) Related Products
- 857413-11-7(5,6-Dichloropyrimidin-2(1H)-one)
- 3289-35-8(4-amino-6-chloropyrimidin-2-ol)
- 101080-24-4(6-Chloro-5-methylpyrimidin-2(1H)-one)
- 41103-18-8(4-amino-6-chloro-1,2-dihydropyrimidin-2-one hydrochloride)
- 6297-80-9(4,6-Dichloro-2-hydroxypyrimidine)
- 1563533-91-4(4-Chloro-2-hydroxy-5-ethylpyrimidine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)